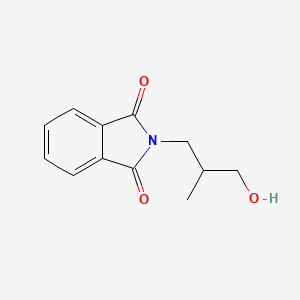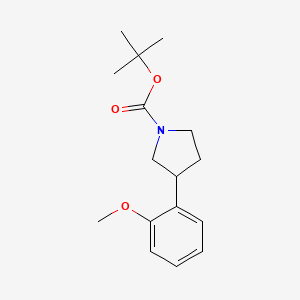![molecular formula C18H26SSi2 B13680722 Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
Bis[2-(trimethylsilyl)phenyl]sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(trimethylsilyl)phenyl]sulfane: is an organosulfur compound characterized by the presence of two trimethylsilyl groups attached to a phenyl ring, which is further bonded to a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(trimethylsilyl)phenyl]sulfane typically involves the reaction of 2-(trimethylsilyl)phenyl lithium with sulfur. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Bis[2-(trimethylsilyl)phenyl]sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Thiols and other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Chemistry: Bis[2-(trimethylsilyl)phenyl]sulfane is used as a precursor in the synthesis of more complex organosulfur compounds. It serves as a building block in the preparation of sulfoxides, sulfones, and other sulfur-containing molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it a valuable intermediate in the synthesis of advanced materials .
Mecanismo De Acción
The mechanism by which Bis[2-(trimethylsilyl)phenyl]sulfane exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the compound can participate in oxidation and reduction reactions, while the trimethylsilyl groups can be substituted with other functional groups. These transformations enable the compound to act as a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Bis(trimethylsilyl) sulfide: Similar in structure but lacks the phenyl ring.
Phenylsulfane: Contains a phenyl ring bonded to sulfur but lacks the trimethylsilyl groups.
Trimethylsilyl phenyl sulfide: Contains one trimethylsilyl group and a phenyl ring bonded to sulfur.
Uniqueness: Bis[2-(trimethylsilyl)phenyl]sulfane is unique due to the presence of both trimethylsilyl groups and a phenyl ring bonded to sulfur.
Propiedades
Fórmula molecular |
C18H26SSi2 |
|---|---|
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-trimethylsilylphenyl)sulfanylphenyl]silane |
InChI |
InChI=1S/C18H26SSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
Clave InChI |
YHVUISWNMBNTMU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1SC2=CC=CC=C2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)



![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)

![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)

